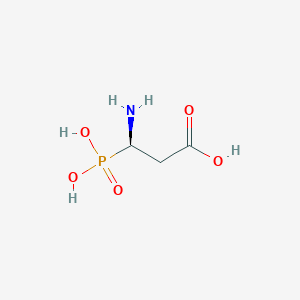![molecular formula C5H6Br2ClN2O3PS B14405516 3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 88064-24-8](/img/structure/B14405516.png)
3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of bromine, chlorine, and phosphorus atoms, making it a unique and versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of a pyrazole derivative, followed by the introduction of the dimethoxyphosphorothioyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the dimethoxyphosphorothioyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dibromo-4-chloropyridine
- 3,5-Dibromo-4-chloroaniline
- 3,5-Dibromo-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is unique due to the presence of the dimethoxyphosphorothioyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88064-24-8 |
|---|---|
Molekularformel |
C5H6Br2ClN2O3PS |
Molekulargewicht |
400.41 g/mol |
IUPAC-Name |
(3,5-dibromo-4-chloropyrazol-1-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H6Br2ClN2O3PS/c1-11-14(15,12-2)13-10-5(7)3(8)4(6)9-10/h1-2H3 |
InChI-Schlüssel |
SBHJEPNKZJUXJF-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC)ON1C(=C(C(=N1)Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


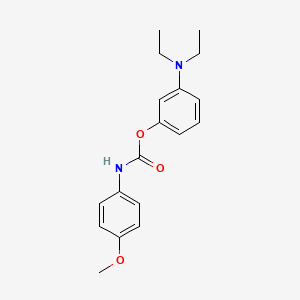
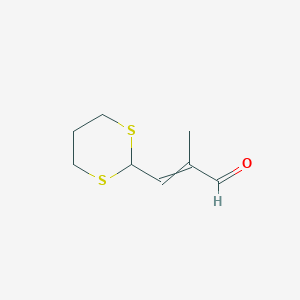
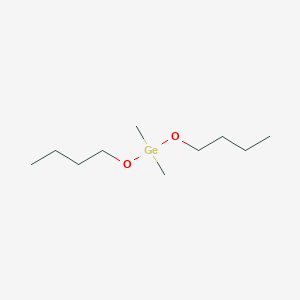
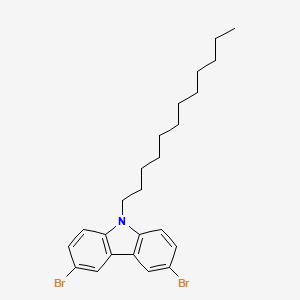
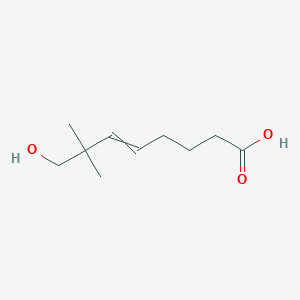
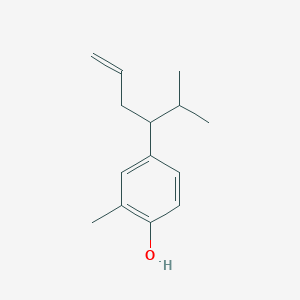

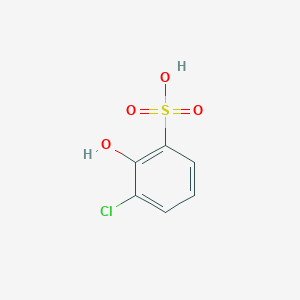
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
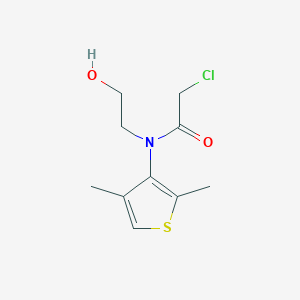
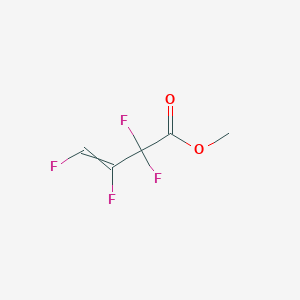
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)
![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
